molecular formula C18H12FIOS B6595266 (5-(2-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone CAS No. 2070015-36-8

(5-(2-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone

Cat. No.: B6595266
CAS No.: 2070015-36-8
M. Wt: 422.3 g/mol
InChI Key: MQPLRJKMRUEOLX-UHFFFAOYSA-N
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Description

(5-(2-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone is a synthetic organic compound with the molecular formula C18H12FIOS and a molecular weight of 422.26 g/mol This compound features a thiophene ring substituted with a fluorophenyl group and a methanone group attached to an iodinated methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur under acidic conditions.

    Substitution Reactions: The thiophene ring is then subjected to electrophilic aromatic substitution to introduce the fluorophenyl group. This can be achieved using fluorobenzene and a suitable catalyst such as aluminum chloride (AlCl3).

    Coupling Reactions: The iodinated methylphenyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a boronic acid derivative of the iodinated methylphenyl compound and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent concentrations) is crucial in industrial settings to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can participate in further electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: AlCl3, palladium catalysts, boronic acids, and halogenated solvents.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (5-(2-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound can be used to study the interactions of fluorinated and iodinated aromatic compounds with biological systems. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.

Industry

In industrial applications, this compound may be used in the development of pharmaceuticals, agrochemicals, and advanced materials. Its ability to undergo various chemical reactions makes it a versatile building block for creating compounds with desired properties.

Mechanism of Action

The mechanism by which (5-(2-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone exerts its effects depends on its interaction with molecular targets. The fluorophenyl and iodinated methylphenyl groups can interact with specific enzymes or receptors, potentially inhibiting their activity or altering their function. The thiophene ring may also play a role in stabilizing the compound’s binding to its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone: Similar structure but with a different position of the fluorine atom.

    (5-(2-Fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone: Bromine instead of iodine.

    (5-(2-Fluorophenyl)thiophen-2-yl)(5-iodo-2-ethylphenyl)methanone: Ethyl group instead of methyl.

Uniqueness

The unique combination of fluorine, iodine, and thiophene in (5-(2-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone provides distinct electronic and steric properties, making it particularly useful in specific synthetic and research applications. Its ability to undergo diverse chemical reactions while maintaining stability is a key advantage over similar compounds.

Properties

IUPAC Name

[5-(2-fluorophenyl)thiophen-2-yl]-(5-iodo-2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FIOS/c1-11-6-7-12(20)10-14(11)18(21)17-9-8-16(22-17)13-4-2-3-5-15(13)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPLRJKMRUEOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)C2=CC=C(S2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FIOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601167201
Record name Methanone, [5-(2-fluorophenyl)-2-thienyl](5-iodo-2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2070015-36-8
Record name Methanone, [5-(2-fluorophenyl)-2-thienyl](5-iodo-2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2070015-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [5-(2-fluorophenyl)-2-thienyl](5-iodo-2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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